
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to organic groups. The compound is known for its unique structure, which includes a chlorinated butynyl group attached to a triphenylstannane moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenylstannane with a chlorinated butynyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored to control the reaction parameters and minimize impurities.
化学反应分析
Types of Reactions
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can undergo coupling reactions with other organometallic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted stannanes, while oxidation reactions may produce stannic oxides.
科学研究应用
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of (3-Chlorobut-1-yn-1-yl)(triphenyl)stannane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
(3-Chlorobut-1-yn-1-yl)(triphenyl)germane: Similar in structure but contains a germanium atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)silane: Contains a silicon atom instead of tin.
(3-Chlorobut-1-yn-1-yl)(triphenyl)lead: Contains a lead atom instead of tin.
Uniqueness
(3-Chlorobut-1-yn-1-yl)(triphenyl)stannane is unique due to its specific reactivity and the presence of the tin atom, which imparts distinct chemical properties
属性
CAS 编号 |
92752-98-2 |
|---|---|
分子式 |
C22H19ClSn |
分子量 |
437.5 g/mol |
IUPAC 名称 |
3-chlorobut-1-ynyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C4H4Cl.Sn/c3*1-2-4-6-5-3-1;1-3-4(2)5;/h3*1-5H;4H,2H3; |
InChI 键 |
MUBMZMFDALHZGX-UHFFFAOYSA-N |
规范 SMILES |
CC(C#C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
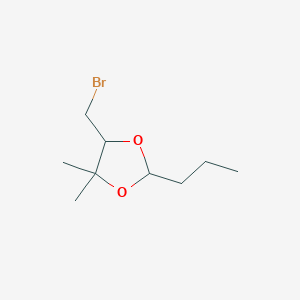
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
![N~1~,N~2~-Bis[(dimethylamino)methyl]ethanediamide](/img/structure/B14370673.png)
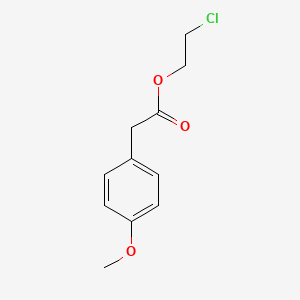
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
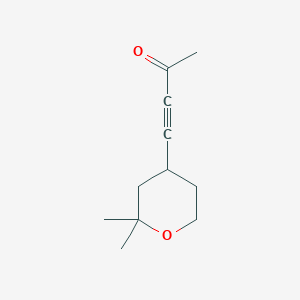
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
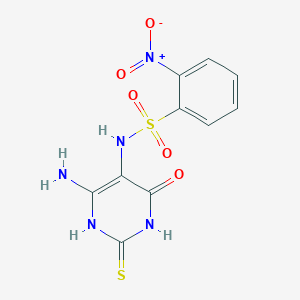
![Diethyl {2-[(trimethylsilyl)oxy]propyl}phosphonate](/img/structure/B14370719.png)
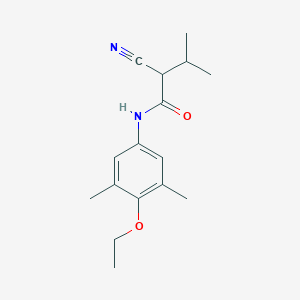
![N-[3-Hydroxy-1-(2-nitrophenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14370740.png)
